N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
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Overview
Description
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound that features a complex molecular structure. This compound contains multiple functional groups, including a chlorophenethyl group, a furan ring, a thiophene ring, and an oxalamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenethylamine, furan-2-carboxylic acid, and thiophene-2-sulfonyl chloride. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, solvent choice, and catalysts. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical and molecular studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamide derivatives, such as N1-(4-bromophenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide and N1-(4-methylphenethyl)-N2-(2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide.
Uniqueness
The uniqueness of N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c21-15-7-5-14(6-8-15)9-10-22-19(24)20(25)23-13-17(16-3-1-11-28-16)30(26,27)18-4-2-12-29-18/h1-8,11-12,17H,9-10,13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAEJASGVSZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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